5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
Description
5-Methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyrimidine scaffold with a methyl group at position 5 and a carboxylic acid moiety at position 7. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol. The pyrrolo[3,2-d]pyrimidine core distinguishes it from more common isomers like pyrrolo[2,3-d]pyrimidine, where the fusion positions of the pyrrole and pyrimidine rings differ.
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-methylpyrrolo[3,2-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-11-3-5(8(12)13)7-6(11)2-9-4-10-7/h2-4H,1H3,(H,12,13) |
InChI Key |
MVRWVNHGGWGMAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=NC=NC=C21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of 2-aminopyrimidine with ethyl acetoacetate under acidic conditions to form the pyrrolo-pyrimidine core . The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolo-pyrimidine core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo-pyrimidine derivatives, which can have different biological activities .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has emerged as a promising scaffold for developing kinase inhibitors, particularly targeting Janus Kinase 3 (JAK3). JAK3 inhibitors are critical in treating autoimmune diseases and cancers. The compound's structure allows it to interact with key enzymes involved in signaling pathways, potentially leading to therapeutic innovations for conditions such as rheumatoid arthritis, lupus, and various cancers .
Case Study: JAK3 Inhibition
Research has demonstrated that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit potent inhibitory activity against JAK3. For instance, a study highlighted the synthesis of specific derivatives that showed IC50 values in the nanomolar range against JAK3, indicating strong potential for further development as immunosuppressive agents .
Biological Research
Interaction Studies
The compound has been investigated for its ability to modulate biological pathways. Its nitrogen-containing heterocyclic structure facilitates interactions with various proteins and enzymes. Preliminary studies suggest that it may inhibit DNA gyrase, disrupting DNA replication in bacterial cells, thus positioning it as a candidate for antibiotic development.
Biological Activity
The biological activity of 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid has been explored in cancer cell lines. Research indicates that it can induce apoptosis in specific cancer types, making it a potential lead compound for anticancer drug development.
Materials Science
Novel Material Development
Due to its unique structural features, this compound is being studied for applications in materials science. Its electronic properties could be harnessed to develop new materials with specific optical and electronic characteristics suitable for advanced applications in electronics and photonics.
Mechanism of Action
The mechanism by which 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and interfere with cellular signaling pathways, leading to its anticancer effects . The compound can bind to the active sites of enzymes, blocking their activity and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their physicochemical properties:
Key Observations:
- Substituent Effects :
- Electron-Withdrawing Groups (Cl, Br) : Chloro and bromo substituents (e.g., in compounds from and ) increase molecular weight and may enhance stability but reduce aqueous solubility.
- Methyl vs. Isopropyl : Methyl groups (e.g., target compound) offer minimal steric hindrance compared to bulkier isopropyl substituents (), which could impact binding in biological targets .
- Carboxylic Acid Position : The carboxylic acid at position 7 in the target compound contrasts with analogs like 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (), where the acid is at position 5. This positional shift affects hydrogen-bonding networks and acidity .
Physicochemical and Functional Properties
- Solubility : The target compound’s methyl group and carboxylic acid may improve solubility in polar solvents compared to halogenated analogs (e.g., 4-chloro derivatives in ).
- Stability : Lithium salts of pyrrolo[3,2-d]pyrimidine-7-carboxylic acids () demonstrate enhanced stability, a strategy applicable to the target compound for pharmaceutical formulations.
- Crystallography : Tools like SHELX () and ORTEP () are critical for resolving structural details, particularly for analogs with complex substitution patterns.
Biological Activity
5-Methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H8N4O2
- Molecular Weight : 180.18 g/mol
- IUPAC Name : this compound
- Structure : The compound features a pyrrolo-pyrimidine framework, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that this compound may function as an inhibitor of specific kinases involved in cell signaling pathways, particularly those related to cancer proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : It has been shown to inhibit the activity of serine/threonine kinases such as Akt and S6K, which are crucial in regulating cell growth and metabolism .
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and others. The mechanism involves the induction of apoptosis and disruption of cell cycle progression .
Anticancer Properties
The anticancer potential of this compound has been evaluated through various in vitro studies.
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| A549 | 10 | Induced apoptosis via caspase activation | |
| HeLa | 15 | Inhibited cell proliferation significantly | |
| MCF-7 | 12 | G1 phase arrest observed |
These findings suggest that the compound can selectively target cancer cells while exhibiting lower toxicity towards normal cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise in antimicrobial applications. Its derivatives have been tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 32 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
| Escherichia coli | 128 µg/mL |
These results indicate that the compound may serve as a foundation for developing new antimicrobial agents targeting resistant strains .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
